molecular formula C13H17NO B181688 Spiro[isochroman-1,4'-piperidine] CAS No. 180160-97-8

Spiro[isochroman-1,4'-piperidine]

Katalognummer B181688
CAS-Nummer: 180160-97-8
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: SKFZSJIOAVSXCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[isochroman-1,4’-piperidine] is a chemical compound with the linear formula C13H17NO . It is a spirocyclic compound, which means it has two rings sharing the same atom .


Synthesis Analysis

The synthesis of spirocyclic compounds like Spiro[isochroman-1,4’-piperidine] has been a significant objective in organic and medicinal chemistry. Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds .


Molecular Structure Analysis

The molecular structure of Spiro[isochroman-1,4’-piperidine] was characterized by X-ray single crystallography and several spectroscopy methods . The molecular formula is C13H17NO .


Chemical Reactions Analysis

Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Advancements

Spiro[chromane-2,4'-piperidine]-4(3H)-one derivatives have been identified as a crucial pharmacophore in medicinal chemistry, with a wide range of applications in drug discovery and biochemical research. Recent syntheses of these compounds have demonstrated their biological relevance, opening avenues for the development of new biologically active substances (Ghatpande et al., 2020).

Histone Deacetylase (HDAC) Inhibition

Spiro[piperidine-4,4'-dihydrochromen] derivatives have been explored for their HDAC inhibitory properties, contributing to the discovery of novel inhibitors. These compounds have shown promise in inhibiting nuclear extract HDACs and demonstrating antiproliferative activity against various tumor cell lines (Varasi et al., 2011). Further modifications to this scaffold have led to improved in vivo activity and pharmacokinetic profiles, indicating potential for cancer therapy (Thaler et al., 2012).

Sigma Receptor Ligands

Novel spiropiperidines have been synthesized as potent and selective ligands for σ-receptors, with implications for neurological research and therapeutic applications. These compounds exhibit high affinity and selectivity towards σ1-receptors, showcasing their potential as tools for probing σ-receptor function (Maier & Wünsch, 2002).

Antimicrobial Activity

Spiro[piperidine-4,4'-dihydrochromen] derivatives have also been investigated for their antimicrobial properties. A specific focus on antimycobacterial activity has identified promising candidates for the treatment of tuberculosis, with some compounds displaying significant in vitro and in vivo efficacy against Mycobacterium tuberculosis (Kumar et al., 2008).

Antimalarial Applications

Research into spiro[piperidine-4,3'-tetraoxanes] has revealed moderate to good antimalarial activities against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. This highlights the potential of spiro[isochroman-1,4'-piperidine] analogs in the development of new antimalarial therapies (Kumar, Khan, & Rawat, 2012).

Zukünftige Richtungen

While specific future directions for Spiro[isochroman-1,4’-piperidine] were not found in the search results, the development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .

Eigenschaften

IUPAC Name

spiro[3,4-dihydroisochromene-1,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-12-11(3-1)5-10-15-13(12)6-8-14-9-7-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFZSJIOAVSXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569830
Record name 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[isochroman-1,4'-piperidine]

CAS RN

180160-97-8
Record name 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydrospiro[2-benzopyran-1,4'-piperidine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1′-benzyl-3,4-dihydrospiro[isochromene-1,4′-piperidine] (0.40 g, 1.3 mmol) in ethanol (15 ml) was purged with argon. After addition of the palladium catalyst (10% Pd on activated charcoal, 0.14 g) the reaction vessel was filled with hydrogen gas. The mixture was stirred for 18 h at room temperature. The catalyst was removed by filtration and the filtrate was concentrated in vacuo to give the title compound (0.23 g) as white solid with a purity of approx. 88% as assessed by 1H-NMR (contaminated with 1′-ethyl-3,4-dihydrospiro[isochromene-1,4′-piperidine]). MS m/e: 204 (M+H+).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
catalyst
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.